3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol
Description
Properties
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDFDHPBOBHNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol typically involves the nitration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. The nitration process is carried out using a mixed acid system within droplet-based microreactors. The optimized reaction conditions include a temperature of 308 K, a molar ratio of nitric acid to sulfuric acid of 1.6, and a molar ratio of nitric acid to the starting material of 0.57 . The addition of acetic anhydride improves the solubility of the etherate in the organic phase and enhances the absorbability of water produced during the reaction, leading to increased conversion and selectivity .
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow nitration processes. These processes are designed to address the challenges associated with the highly exothermic nature of aromatic nitration reactions. The use of microreactor technology allows for better control over reaction parameters, high integration, and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol undergoes various chemical reactions, including:
Substitution: Reactions where the chloro or trifluoromethyl groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nitration: Mixed acid system (nitric acid and sulfuric acid) at 308 K.
Substitution: Various nucleophiles can be used to replace the chloro or trifluoromethyl groups.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Major Products
Nitration: this compound.
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Reduction: 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-aminophenol.
Scientific Research Applications
Key Reaction Conditions
- Temperature: 308 K
- Molar Ratio (Nitric Acid to Sulfuric Acid): 1.6
- Molar Ratio (Nitric Acid to Starting Material): 0.57
Chemistry
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol serves as a building block in organic synthesis. It can participate in various chemical reactions such as:
- Substitution Reactions: The chloro or trifluoromethyl groups can be replaced by other substituents.
- Reduction Reactions: The nitro group can be reduced to an amino group.
Biology
Research has indicated potential biological activities of this compound:
- Anti-inflammatory Effects: It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. In vitro studies suggest that it can reduce COX-2 expression in various cell lines.
- Anti-tumor Activity: The compound is being investigated for its potential effects on tumor cells, possibly due to its ability to modulate specific molecular pathways.
Industrial Applications
The compound is utilized in several industrial applications:
- Plastics and Coatings: Enhances thermal stability and flame resistance in polymer formulations.
- Adhesives: Used in formulations requiring improved performance characteristics due to its chemical stability.
A study examined the anti-inflammatory properties of compounds similar to this compound. The results indicated significant inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Industrial Synthesis
Research on continuous flow nitration processes has demonstrated efficient methods for synthesizing this compound while addressing challenges associated with traditional batch processes. The use of microreactors allows for better control over reaction parameters and scalability .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for organic synthesis; participates in substitution and reduction reactions. |
| Biology | Investigated for anti-inflammatory and anti-tumor activities; COX-2 inhibition potential. |
| Industry | Enhances thermal stability in plastics; used in adhesives and coatings. |
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the trifluoromethyl group enhances its lipophilicity and metabolic stability . These properties contribute to its biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol
- Structure : Lacks the nitro group present in the target compound.
- Applications : Intermediate for MK-2305 (a G-protein-coupled receptor 40 agonist) .
- Bioactivity : Demonstrates lower electrophilicity compared to nitro-containing analogs, affecting receptor binding kinetics .
(b) 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol
- Structure : Nitro group at the 2-position instead of 3.
- Bioactivity : Binds to thyroid hormone receptor α (TRα) with a docking score of −29.55 to −41.44, suggesting positional isomerism significantly impacts receptor affinity .
- Environmental Impact : Predicted to persist in Arctic environments due to halogenation .
(c) 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid
- Structure : Replaces the nitro group with a carboxylic acid.
- Applications: Intermediate for acifluorfen, a herbicide targeting protoporphyrinogen oxidase .
- Physicochemical Properties : Higher water solubility (due to −COOH) but reduced logP (2.8 vs. 4.23 for the acetate derivative) compared to nitro analogs .
Derivative Modifications
(a) 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl Acetate
- Structure : Acetylated hydroxyl group.
- Properties : Increased lipophilicity (logP = 4.23) enhances membrane permeability but reduces hydrogen-bonding capacity .
- Analytical Methods : Separated via reverse-phase HPLC (Newcrom R1 column), indicating utility in quality control .
(b) Ethyl 3-[2-Chloro-4-(trifluoromethyl)phenoxy]propanoate
Key Research Findings
Biological Activity
Overview
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol, also known by its CAS number 309727-46-6, is an organic compound belonging to the class of phenols. Its structure features a nitro group, a chloro group, and a trifluoromethyl group attached to a phenoxy ring, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The presence of the nitro group allows the compound to participate in redox reactions, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These characteristics enable the compound to exhibit various biological effects, including anti-inflammatory and anti-tumor activities.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. In vitro studies have demonstrated that this compound can reduce COX-2 expression in various cell lines, suggesting potential applications in treating inflammatory diseases .
Antitumor Activity
The compound has been investigated for its potential antitumor properties. Studies have shown that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in human colorectal cancer cells through modulation of cell cycle regulators and apoptosis-related proteins .
Synthesis and Evaluation
A significant study focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their effectiveness against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .
Comparative Efficacy
A comparative analysis was conducted to assess the efficacy of this compound against other phenolic compounds. The results indicated that this compound exhibited superior inhibitory effects on tumor cell growth and inflammation markers compared to its analogs .
Data Table: Biological Activity Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 | Reduces prostaglandin synthesis |
| Antitumor | Induction of apoptosis | Modulates cell cycle regulators |
| Cytotoxicity | Inhibits cancer cell proliferation | Activates apoptotic pathways |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol in synthetic mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the most reliable technique. Adapt protocols from structurally similar compounds, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, which uses a Hypersil ODS column, a photodiode array detector (214 nm), and a mobile phase of acetonitrile/0.2% phosphoric acid (70:30 v/v). Validate the method with linearity (1.0–20.0 mg/L, R² ≥ 0.999), recovery rates (98–103%), and precision (RSD < 1.2%) .
Q. How can researchers efficiently locate synthetic protocols for this compound using literature databases?
- Methodological Answer : Use SciFinder® or Reaxys® with systematic queries:
- Substance Identifier : Search via IUPAC name, SMILES, or CAS number.
- Reaction Search : Input the target compound as the product and filter by "synthesis" or "preparation."
- Keyword Combinations : Pair "this compound" with terms like "Ullmann condensation" or "nucleophilic aromatic substitution." Cross-reference patents and journals for scalable protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in degradation pathways for chlorinated nitrophenols under aerobic vs. anaerobic conditions?
- Methodological Answer : For aerobic degradation studies, employ Rhodococcus strains (e.g., R. imtechensis RKJ300) and monitor intermediates like chlorohydroquinone via LC-MS. Under anaerobic conditions, use reductive dechlorination assays with mixed microbial consortia. Compare metabolite profiles and enzyme activities (e.g., nitroreductases) to reconcile pathway discrepancies. Isotopic labeling (e.g., ¹⁴C-tracers) can track carbon fate .
Q. How can computational modeling and crystallography predict reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Crystallographic Data : Solve the compound’s crystal structure using SHELX software to determine bond lengths/angles and electron density maps (e.g., C-O bond stability in the phenoxy group) .
- DFT Calculations : Model transition states for reactions (e.g., SNAr) using Gaussian or ORCA. Key parameters include Fukui indices for electrophilic sites and solvent effects (PCM models). Validate predictions with kinetic studies (e.g., Hammett plots) .
Q. What experimental parameters are critical for optimizing Ullmann condensation in synthesizing diaryl ether intermediates?
- Methodological Answer : Key factors include:
- Catalyst System : Use CuI/1,10-phenanthroline for improved yields.
- Temperature : Maintain 130–150°C under inert atmosphere (N₂/Ar) to prevent oxidative side reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR for nitro group reduction .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
